molecular formula C5H6F2N2 B11713270 1-(Difluoromethyl)-4-methyl-1H-pyrazole

1-(Difluoromethyl)-4-methyl-1H-pyrazole

Cat. No.: B11713270
M. Wt: 132.11 g/mol
InChI Key: NXMILCAIZYLCDL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-methyl-1H-pyrazole is a fluorinated heterocyclic compound of significant interest in industrial research and development, particularly in the field of agrochemistry. Its structure, featuring a difluoromethyl group on the pyrazole nitrogen, makes it a valuable intermediate for the synthesis of more complex molecules. While specific biological data for this exact compound may be limited, it shares a close structural relationship with a class of pyrazole carboxamides that are well-known as potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides . As such, its primary research value lies in its potential as a key building block for creating novel active ingredients aimed at controlling fungal pathogens in crops . Researchers utilize this compound to explore new synthetic routes and develop candidates with optimized efficacy and safety profiles . The difluoromethyl group is a critical motif in modern agrochemical design, often influencing the metabolic stability, bioavailability, and binding affinity of candidate molecules. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)-4-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c1-4-2-8-9(3-4)5(6)7/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMILCAIZYLCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Cyclization via Difluoroacetoacetate Intermediate

The most widely documented method involves a multi-step sequence starting with alkyl difluoroacetoacetate. As outlined in Patent WO2014120397A1, this process comprises four critical stages:

  • Acidification of Sodium Enolate : Alkyl difluoroacetoacetate (Formula VI-A) is generated by acidifying its sodium enolate with carbonic acid formed in situ via CO₂ introduction. The reaction occurs under controlled pressure (0.1–2 kg/cm²) for 1–3 hours, achieving a pH of 5–7. CO₂ is delivered as gaseous or solid (dry ice), with subsequent filtration of sodium bicarbonate byproducts.

  • Coupling with Trialkyl Orthoformate : The purified alkyl difluoroacetoacetate reacts with trialkyl orthoformate in acetyl anhydride to form alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A). This step ensures the introduction of the alkoxy group necessary for cyclization.

  • Cyclization with Methylhydrazine : The key pyrazole ring formation occurs in a biphasic system (e.g., toluene/water) using weak bases like sodium bicarbonate. Methylhydrazine in aqueous solution is cooled to −20°C–5°C and reacted with Formula VII-A. After 1–3 hours, the organic phase is concentrated, and the product is recrystallized from toluene/petroleum ether, yielding >99.9% purity.

Representative Reaction:

Alkyl difluoroacetoacetate+Trialkyl orthoformateAc2OAlkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrateCH3NHNH21-(Difluoromethyl)-4-methyl-1H-pyrazole\text{Alkyl difluoroacetoacetate} + \text{Trialkyl orthoformate} \xrightarrow{\text{Ac}2\text{O}} \text{Alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate} \xrightarrow{\text{CH}3\text{NHNH}_2} \text{this compound}

Halogenation and Condensation with Methylhydrazine

An alternative route, detailed in Patent CN111362874B, employs 2,2-difluoroacetyl halides as starting materials:

  • Addition to α,β-Unsaturated Esters : 2,2-Difluoroacetyl chloride reacts with α,β-unsaturated esters (e.g., dimethylamino acrylate) in the presence of acid-binding agents (e.g., triethylamine). The intermediate undergoes alkaline hydrolysis to yield α-difluoroacetyl carboxylic acid.

  • Cyclization with Methylhydrazine : The carboxylic acid intermediate is condensed with methylhydrazine in aqueous solution using catalysts like potassium iodide (KI) or sodium iodide (NaI) at −30°C. Post-reaction distillation removes solvents and byproducts (e.g., dimethylamine), followed by acidification (pH 1–2) to precipitate the crude product. Recrystallization from aqueous ethanol achieves 75–77% yield and 99.6% purity.

Key Advantage : This method reduces isomer formation (3- vs. 5-substituted pyrazole ratio: 95:5) through optimized catalytic systems and low-temperature conditions.

Optimization of Reaction Parameters

Temperature and Pressure Effects

Both methods emphasize strict temperature control to enhance regioselectivity:

  • Cyclization Step : Temperatures below 0°C minimize side reactions. For instance, maintaining −30°C during methylhydrazine addition suppresses isomerization.

  • CO₂ Pressure : In the enolate acidification step, pressures of 0.1–2 kg/cm² ensure efficient carbonic acid generation, critical for high enolate conversion.

Catalytic Systems and Solvent Selection

  • Catalysts : KI and NaI (0.5–0.6 equiv) significantly improve cyclization efficiency by facilitating nucleophilic attack during pyrazole ring formation.

  • Solvents : Biphasic systems (toluene/water) enhance phase separation, simplifying product isolation. Polar aprotic solvents like ethyl acetate are preferred for intermediate purification.

Isomer Control and Purification Techniques

Isomer Suppression Strategies

  • Low-Temperature Cyclization : Reactions conducted at −30°C reduce thermal mobility, favoring the kinetically controlled 3-substituted isomer.

  • Catalyst Selection : KI increases the 3-/5-substituted isomer ratio to 95:5 compared to 94:6 with NaI, as observed in Patent CN111362874B.

Recrystallization Protocols

Recrystallization from ethanol/water (40% v/v) or methanol/water (35% v/v) removes residual isomers and byproducts, achieving >99.5% purity. This step is critical for industrial-scale production to meet agrochemical purity standards.

Industrial-Scale Production Considerations

Process Scalability

  • Batch Reactors : Large-scale syntheses use jacketed reactors for temperature control and automated pressure regulation during CO₂ introduction.

  • Distillation Systems : Short-path distillation under reduced pressure (50–70 mm H₂O) efficiently separates high-boiling-point intermediates.

Cost Efficiency

  • Raw Material Availability : Methylhydrazine and trialkyl orthoformate are commercially available at scale, reducing production costs.

  • Waste Management : Sodium bicarbonate byproducts from the acidification step are filtered and repurposed, aligning with green chemistry principles.

Comparative Analysis of Preparation Methods

ParameterMethod 1 (WO2014120397A1)Method 2 (CN111362874B)
Starting MaterialAlkyl difluoroacetoacetate2,2-Difluoroacetyl chloride
Key ReagentMethylhydrazineMethylhydrazine
CatalystSodium bicarbonateKI/NaI
Reaction Temperature−20°C to 5°C−30°C to −20°C
Yield75–80%75–77%
Isomer Ratio (3:5)Not reported95:5
PurificationFractional distillationRecrystallization

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-methyl-1H-pyrazole involves the inhibition of specific enzymes. For instance, in the context of fungicides, it inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain. This inhibition disrupts cellular respiration, leading to the death of the fungal cells . The molecular targets and pathways involved include the active site of succinate dehydrogenase, where the compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(Difluoromethyl)-4-methyl-1H-pyrazole with structurally related pyrazole derivatives, highlighting substituent positions and functional groups:

Compound Name Substituents (Positions) Functional Groups Key Properties/Applications Reference
This compound Difluoromethyl (1), Methyl (4) Inert methyl, lipophilic CF₂H Drug discovery intermediates N/A
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid Difluoromethyl (1), Carboxylic acid (4) Polar, ionizable Pharmaceutical synthesis (salt formation)
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Difluoromethyl (3), Methyl (1), Carboxylic acid (4) Enhanced solubility Agrochemical precursors
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride Difluoromethyl (1), Methyl (3), Sulfonyl chloride (4) Electrophilic, reactive Reactive intermediates in sulfonamide synthesis
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride Difluoromethyl (5), 2-Methylphenyl (1), Amine (4) Bioactive, charged Antimicrobial/antimycobacterial agents

Physicochemical Properties

  • Lipophilicity : The difluoromethyl group increases lipophilicity compared to hydroxyl or carboxylic acid substituents, enhancing membrane permeability .
  • Solubility : Carboxylic acid derivatives (e.g., 1H-pyrazole-4-carboxylic acids) exhibit higher aqueous solubility due to ionizability, whereas methyl or aryl-substituted analogs are more lipid-soluble .
  • Reactivity : Sulfonyl chlorides (e.g., 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride) are highly reactive toward nucleophiles, enabling facile derivatization .

Biological Activity

1-(Difluoromethyl)-4-methyl-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

This compound contains a difluoromethyl group attached to a pyrazole ring. Its chemical structure can be represented as follows:

Chemical Formula C5H6F2N2\text{Chemical Formula C}_5\text{H}_6\text{F}_2\text{N}_2

This configuration contributes to its unique reactivity and biological interactions.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits notable antifungal activity against various phytopathogenic fungi. For instance, research indicates that compounds derived from this pyrazole exhibit efficacy against Botrytis cinerea, a significant fungal pathogen affecting crops.

Case Study: Antifungal Efficacy

A study synthesized two derivatives of difluoromethyl pyrazoles and assessed their antifungal activity. The results showed that these compounds had moderate to high inhibitory effects on Botrytis cinerea:

CompoundInhibition Rate (%)
3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide70%
3-(difluoromethyl)-N-((3,5-dimethylphenyl) carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide65%

These findings suggest that the difluoromethyl group plays a crucial role in enhancing the antifungal properties of the pyrazole derivatives .

The mechanism by which this compound exerts its antifungal effects involves interaction with specific molecular targets within fungal cells. Molecular docking studies have indicated that this compound can bind effectively to key enzymes involved in fungal metabolism, thereby inhibiting their activity.

Molecular Docking Insights

In molecular docking studies, it was observed that the difluoromethyl pyrazole moiety forms significant interactions with target enzymes:

  • Binding Site : The compound occupies the active site of succinate dehydrogenase (SDH).
  • Interactions : Key interactions include π-cation and π-sigma bonds with amino acid residues in the enzyme, which stabilize the binding and enhance inhibitory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research has shown that alterations in the substituents on the pyrazole ring can significantly affect its potency against fungal pathogens.

SAR Analysis

A comparative analysis of different derivatives revealed:

SubstituentActivity LevelComments
Methyl (–CH₃)ModerateEnhances lipophilicity
Ethyl (–C₂H₅)HighIncreased interaction with target sites
Chlorine (–Cl)LowReduced binding affinity

These observations indicate that optimizing substituents can lead to enhanced biological activity, highlighting the importance of SAR in drug design .

Q & A

Q. What are the common synthetic routes for 1-(difluoromethyl)-4-methyl-1H-pyrazole, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with fluorinated diketones or aldehydes. For example, hydrazine reacts with difluoromethyl ketones under acidic conditions to form the pyrazole core. Key intermediates, such as difluoromethyl-substituted hydrazones, are characterized via NMR (<sup>1</sup>H/<sup>19</sup>F) and LC-MS to confirm regioselectivity and purity . Challenges include controlling the position of the difluoromethyl group, which requires precise temperature and pH monitoring during cyclization .

Q. How is the structural identity of this compound validated experimentally?

X-ray crystallography is critical for unambiguous structural confirmation, particularly to resolve tautomeric forms (e.g., keto-enol tautomerism observed in related pyrazole derivatives). Spectroscopic methods include:

  • <sup>19</sup>F NMR to confirm the presence of the difluoromethyl group (δ ~ -100 to -120 ppm).
  • IR spectroscopy to identify N–H and C–F stretches (~3300 cm⁻¹ and 1100–1250 cm⁻¹, respectively).
  • High-resolution mass spectrometry (HRMS) to verify molecular formula .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate decomposition above 150°C, with sensitivity to strong acids/bases due to C–F bond lability. Storage recommendations include inert atmospheres and low temperatures (-20°C) to prevent hydrolysis .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and reactivity compared to non-fluorinated analogs?

The electron-withdrawing nature of the difluoromethyl group reduces electron density on the pyrazole ring, enhancing electrophilic substitution reactivity at the 4-position. Computational studies (DFT) reveal a 10–15% increase in aromatic ring polarization compared to methyl-substituted analogs, impacting intermolecular interactions in catalysis or binding . This group also increases metabolic stability in biological assays by resisting oxidative degradation .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from tautomerism or solvent-dependent conformational changes. For example, enol-keto tautomerism in pyrazoles (observed in crystallographic studies) can alter binding affinities. Methodological standardization, such as using consistent solvent systems (e.g., DMSO concentration <1%) and controlling pH during assays, reduces variability .

Q. How are reaction mechanisms optimized for regioselective difluoromethylation?

Regioselectivity in difluoromethylation is achieved using directing groups (e.g., boronic esters) or transition-metal catalysts. Palladium-mediated C–H activation at the 4-position of pyrazole precursors is a key method, with yields >80% when using Pd(OAc)₂ and ligands like XPhos. Mechanistic studies (kinetic isotope effects) suggest a concerted metalation-deprotonation pathway .

Q. What computational tools predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations are used to model interactions with enzymes like cytochrome P450 or kinases. The difluoromethyl group’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Lys or Asp), validated by mutagenesis studies .

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